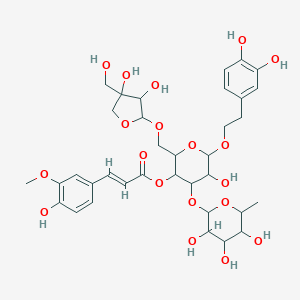![molecular formula C32H38O14 B234056 (4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone CAS No. 151379-39-4](/img/structure/B234056.png)
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 197615 is a natural product found in Halorosellinia oceanica and Talaromyces verruculosus with data available.
Applications De Recherche Scientifique
1. Synthesis and Structural Characterization in Complex Molecules
- The compound has been explored in the context of complex molecule synthesis, involving intricate reactions and formations. For instance, Harnik et al. (1976) studied the hydrogenation and reduction processes in similar complex compounds, highlighting the intricate pathways and structural changes in such molecules (Harnik et al., 1976).
2. Natural Product Extraction and Analysis
- Investigations into natural products have led to the isolation of structurally related compounds, as demonstrated by Hu et al. (2014), who isolated new ecdysteroids from the ethanol extract of Diplopterygium rufopilosum, showcasing the compound's relevance in natural product chemistry (Hu et al., 2014).
3. Investigation of Steroidal Lactones
- Abdeljebbar et al. (2007) studied similar steroidal lactones, focusing on their structural determination and biological relevance. This research underscores the importance of such compounds in understanding steroid chemistry (Abdeljebbar et al., 2007).
4. Application in Medicinal Chemistry
- In medicinal chemistry, compounds with structural similarity have been evaluated for their potential therapeutic applications, as seen in the study by Jurutka et al. (2013), where analogues of a related compound were evaluated for their agonistic activities in receptor-targeted therapies (Jurutka et al., 2013).
5. Importance in Biosynthesis Studies
- Hoshino and Ohashi (2002) provided insights into the biosynthesis processes involving related compounds, highlighting their role in understanding the biosynthesis of sterols and other natural products (Hoshino & Ohashi, 2002).
6. Role in Coordination Chemistry
- Bazzicalupi et al. (1995) explored the coordination properties of related macrocyclic compounds, emphasizing their significance in coordination chemistry and potential applications in catalysis or material science (Bazzicalupi et al., 1995).
7. Investigating Novel Steroidal Derivatives
- Maia et al. (2012) studied new steroidal derivatives in plants, which contributes to our understanding of plant chemistry and the potential for discovering new bioactive molecules (Maia et al., 2012).
8. Synthetic Methodology Development
- Piers and Karunaratne (1989) demonstrated the synthetic versatility of related compounds, contributing to the development of novel synthetic methodologies in organic chemistry (Piers & Karunaratne, 1989).
9. Biomimetic Synthesis Research
- Fish and Johnson (1994) investigated the biomimetic synthesis of complex natural products, showing the relevance of related compounds in mimicking natural product synthesis (Fish & Johnson, 1994).
10. Radiolabeling and Imaging Studies
- Shibahara et al. (2017) explored the radiolabeling of similar compounds for imaging studies, highlighting their potential use in diagnostic and therapeutic applications (Shibahara et al., 2017).
Propriétés
Numéro CAS |
151379-39-4 |
|---|---|
Nom du produit |
(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
Formule moléculaire |
C32H38O14 |
Poids moléculaire |
646.6 g/mol |
Nom IUPAC |
(4R,8R,18R,22R,26R)-12,14,30,32-tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone |
InChI |
InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3/t15-,16-,17-,18-,19-/m1/s1 |
Clé InChI |
ZIOHDYUFQITWAX-FVVUREQNSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O1)C)C)C)C |
SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
SMILES canonique |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C |
Synonymes |
BK223 C BK223-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B234014.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)



![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)